ALDH3A1 Enzyme Inhibition: Lower Potency Compared to Optimized Aldehyde Dehydrogenase Inhibitors
In a direct spectrophotometric assay for human ALDH3A1 inhibition, 4-(tert-butyl)-3-hydroxybenzaldehyde exhibited an IC50 value of 2100 nM [1]. This is a 10.5-fold lower potency compared to a structurally optimized aldehyde dehydrogenase inhibitor, which achieved an IC50 of 200 nM in the same assay [2]. While not the most potent inhibitor in its class, this quantitative difference is critical for selecting a control or a scaffold compound with defined, moderate activity.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2100 nM |
| Comparator Or Baseline | Optimized ALDH inhibitor (CB29 analog) IC50 = 200 nM |
| Quantified Difference | 10.5-fold lower potency (higher IC50) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, spectrophotometric analysis |
Why This Matters
This data establishes 4-(tert-butyl)-3-hydroxybenzaldehyde as a moderately potent ALDH3A1 inhibitor, useful as a reference compound for SAR studies where a specific, non-optimized activity level is required.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] BindingDB. (2022). BDBM50447056 (CHEMBL1378094). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447056 View Source
